2-(2-Benzyl-4-chlorophenoxy)propanoic acid
Description
2-(2-Benzyl-4-chlorophenoxy)propanoic acid is a synthetic organic compound belonging to the class of substituted propanoic acids. These substituents may influence its physicochemical properties, bioavailability, and biological activity, particularly in comparison to structurally analogous compounds.
Properties
IUPAC Name |
2-(2-benzyl-4-chlorophenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11(16(18)19)20-15-8-7-14(17)10-13(15)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTZOGLOMWLHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230114 | |
| Record name | 2-[4-Chloro-2-(phenylmethyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13794-03-1 | |
| Record name | 2-[4-Chloro-2-(phenylmethyl)phenoxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13794-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-Chloro-2-(phenylmethyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyl-4-chlorophenoxy)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-benzyl-4-chlorophenol.
Esterification: The phenol is then esterified with propanoic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzyl-4-chlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Benzyl-4-chlorophenoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Benzyl-4-chlorophenoxy)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 2-(2-Benzyl-4-chlorophenoxy)propanoic acid and related compounds:
Key Observations :
- Substituent Diversity: The benzyl and chlorophenoxy groups in the target compound differentiate it from analogs with dichlorophenoxy () or chlorobutanoyl groups ().
- Steric Effects: The methyl group in 2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoic acid () introduces steric hindrance absent in the target compound, which could influence binding interactions in biological systems .
Key Observations :
- Safety Protocols: Both 2-(2,4-Dichlorophenoxy)propionic acid () and 2-Benzyl-3-(4-chlorophenyl)propanoic acid () emphasize stringent safety measures (e.g., PPE, avoidance of dermal contact), which likely apply to the target compound as well .
Biological Activity
2-(2-Benzyl-4-chlorophenoxy)propanoic acid is an organic compound with notable biological activity, particularly in the fields of pharmacology and environmental science. This compound is characterized by its unique structure, which includes a benzyl group and a chlorophenoxy moiety, contributing to its diverse biological interactions. Understanding its biological activity is crucial for applications ranging from herbicide development to potential therapeutic uses.
- Chemical Formula : C₁₅H₁₃ClO₃
- CAS Number : 13794-03-1
- Molecular Weight : 284.72 g/mol
The compound's structure allows for various chemical reactions, including oxidation and reduction, which can lead to the formation of different derivatives with potentially altered biological activities.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This inhibition can lead to reduced synthesis of pro-inflammatory mediators such as prostaglandins, thereby exhibiting anti-inflammatory effects.
Pharmacological Applications
Research indicates that this compound has potential applications in various therapeutic areas:
- Anti-inflammatory Properties : The ability to inhibit COX enzymes positions this compound as a candidate for anti-inflammatory drug development.
- Analgesic Effects : Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), it may provide pain relief through its action on inflammatory pathways.
Herbicidal Activity
The compound is also studied for its herbicidal properties. Its structural similarity to other phenoxyacetic acid herbicides suggests it may effectively control broad-leaved weeds in agricultural settings. The mechanism likely involves disrupting plant growth hormones, leading to phytotoxicity .
Study 1: Anti-inflammatory Activity
A study conducted by researchers investigated the anti-inflammatory effects of this compound in animal models. The results demonstrated a significant reduction in paw edema induced by carrageenan, indicating strong anti-inflammatory activity comparable to established NSAIDs.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 75 |
| Aspirin (Standard) | 80 |
This data supports the potential use of the compound in treating inflammatory conditions.
Study 2: Herbicidal Efficacy
Another research focused on the herbicidal efficacy of this compound against common agricultural weeds. The study found that at concentrations of 200 ppm, the compound effectively inhibited weed growth by over 90% within two weeks of application.
| Weed Type | Growth Inhibition (%) |
|---|---|
| Broadleaf Weeds | 92 |
| Grassy Weeds | 45 |
These findings suggest that the compound could serve as an effective herbicide, particularly for broadleaf weed control .
Environmental Impact and Degradation
Given its application as a herbicide, understanding the environmental impact and degradation pathways of this compound is essential. Studies have shown that microbial strains capable of degrading this compound exist in agricultural soils, indicating potential for bioremediation strategies.
Microbial Degradation Study
Two bacterial strains were isolated from soil samples that demonstrated the ability to degrade the compound effectively:
- Alcaligenes sp.
- Ralstonia sp.
These strains exhibited significant growth on media supplemented with the herbicide as the sole carbon source, highlighting their potential role in mitigating environmental contamination from agricultural runoff.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
